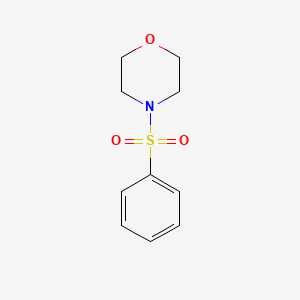

4-(Phenylsulfonyl)morpholine

説明

Overview of Morpholine (B109124) Derivatives as a Privileged Pharmacophore

The concept of a privileged pharmacophore refers to a molecular scaffold that is capable of binding to multiple, distinct biological targets, thereby exhibiting a broad range of pharmacological activities. Morpholine derivatives have earned this distinction through their consistent presence in a multitude of clinically successful drugs and biologically active molecules. Current time information in Bangalore, IN.

The journey of morpholine in medicinal chemistry is a testament to its versatility and favorable properties. Historically, the morpholine nucleus has been incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles. Current time information in Bangalore, IN.nih.gov Its presence can improve aqueous solubility, metabolic stability, and bioavailability, all of which are critical attributes for a successful drug. Current time information in Bangalore, IN. This has led to the development of numerous morpholine-containing drugs over several decades, solidifying its status as a valuable building block in the design of new therapeutic agents. dergipark.org.trmdpi.com

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. This unique combination of a secondary amine and an ether within a saturated ring confers upon it a distinct set of properties. The morpholine ring typically adopts a stable chair conformation and possesses a well-balanced lipophilic-hydrophilic character. dergipark.org.trmdpi.com Its nitrogen atom provides a site for substitution, allowing for the facile introduction of various functionalities to modulate biological activity. Current time information in Bangalore, IN.

The morpholine scaffold is a component of drugs with a wide array of therapeutic applications. Current time information in Bangalore, IN.nih.govresearchgate.net Its derivatives have demonstrated activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. dergipark.org.trsci-hub.se This broad spectrum of activity underscores the ability of the morpholine ring to interact with a diverse range of biological targets, including enzymes and receptors. Current time information in Bangalore, IN.

Specific Context of the Phenylsulfonyl Moiety within Morpholine Structures

The introduction of a phenylsulfonyl group at the nitrogen atom of the morpholine ring creates 4-(phenylsulfonyl)morpholine. This addition is not merely an arbitrary modification but a strategic choice that imparts specific properties to the molecule. The phenylsulfonyl group is a well-known pharmacophore in its own right, often found in sulfonamide drugs. ntu.edu.tw It can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which can enhance binding affinity to biological targets. The combination of the morpholine ring and the phenylsulfonyl moiety results in a molecule with a unique electronic and steric profile, leading to novel biological activities. nih.gov

Research Trajectory and Emerging Significance of this compound and its Derivatives

Initial research into this compound often positioned it as a synthetic intermediate or a part of broader studies on sulfonamides. ntu.edu.tw However, more recent investigations have begun to focus on the intrinsic biological potential of this compound and its derivatives. A notable area of emerging significance is in the development of anticancer agents. For instance, a 2024 study highlighted the synthesis of novel this compound derivatives and their potent activity against triple-negative breast cancer cells. nih.gov One derivative, designated as GL24 (4m), exhibited a half-maximal inhibitory concentration (IC50) value of 0.90 µM in MDA-MB-231 cells, demonstrating its potential as a promising lead compound. nih.gov Furthermore, research has also explored the antimicrobial properties of this compound, with studies investigating its ability to modulate the activity of existing antibiotics against multi-drug resistant bacterial strains. nih.govnih.gov While the compound itself may exhibit high minimum inhibitory concentrations (MIC), its synergistic effects with conventional antibiotics are a promising avenue of research. nih.govnih.gov

The following tables present a selection of research findings on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| GL24 (4m) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.90 µM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC) | Modulating Effect with Amikacin (B45834) against P. aeruginosa 03 | Reference |

| Staphylococcus aureus | ≥1024 µg/mL | - | nih.govnih.gov |

| Escherichia coli | ≥1024 µg/mL | - | nih.govnih.gov |

| Pseudomonas aeruginosa | ≥1024 µg/mL | Reduction in MIC from 312.5 to 39.06 µg/mL | nih.gov |

| Candida albicans | ≥1024 µg/mL | - | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

The research trajectory of this compound is clearly on an upward trend. From its origins as a structurally interesting molecule, it has emerged as a pharmacophore of interest, with demonstrated potential in key therapeutic areas. The continued exploration of its derivatives and their mechanisms of action is expected to yield further insights and potentially lead to the development of new and effective therapeutic agents.

Structure

2D Structure

特性

IUPAC Name |

4-(benzenesulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXKXDGJVHZGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198343 | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5033-21-6 | |

| Record name | 4-(Phenylsulfonyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5033-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Approaches to 4-(Phenylsulfonyl)morpholine

The most direct and widely employed method for synthesizing this compound involves the formation of a sulfonamide bond between morpholine (B109124) and a benzenesulfonyl precursor.

The primary route to this compound is the reaction between morpholine and benzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, and the reaction temperature.

Commonly, the reaction is performed in either an inert organic solvent like acetone (B3395972) or in a basic aqueous medium. researchgate.net The presence of a base is crucial for scavenging the HCl produced. While various bases can be used, the selection can impact the reaction rate and the purity of the product. For instance, feebly basic amines are known to react very slowly with benzenesulfonyl chloride, which can lead to hydrolysis of the sulfonyl chloride in aqueous alkali conditions before a significant yield of the sulfonamide is achieved. researchgate.net Controlled refluxing conditions are also important to prevent issues like bumping and to ensure the reaction proceeds to completion. researchgate.net

| Reactants | Solvent | Base | Key Conditions |

|---|---|---|---|

| Amine | Acetone or Basic Aqueous Media | Required to neutralize HCl | Controlled refluxing |

| Benzenesulfonyl Chloride | Acetone or Basic Aqueous Media | Required to neutralize HCl | Controlled refluxing |

Synthesis of Substituted this compound Derivatives

The therapeutic potential of the this compound scaffold can be modulated by introducing various substituents on either the phenyl or the morpholine ring, or by creating hybrid structures with other heterocyclic systems.

Introducing substituents onto the phenyl ring is most commonly achieved by using a correspondingly substituted benzenesulfonyl chloride as the starting material. This approach allows for a wide range of functional groups to be incorporated into the final molecule. For example, derivatives with electron-donating or electron-withdrawing groups on the phenyl ring can be synthesized to explore structure-activity relationships.

In the synthesis of related heterocyclic sulfonamides, such as 4-substituted phenylsulfonyl piperazines, various substituted benzenesulfonyl chlorides (e.g., with methoxy, fluoro, or chloro groups) are reacted with the heterocyclic amine to produce a library of derivatives. researchgate.net This same principle is directly applicable to the synthesis of substituted this compound derivatives. For instance, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety have been synthesized where substitutions are made on the N-phenyl ring, demonstrating the versatility of modifying this part of the molecule. nih.gov

| Starting Material | Resulting Phenyl Substituent | General Application |

|---|---|---|

| Benzenesulfonyl chloride | -H (unsubstituted) | Core structure synthesis |

| 4-Methoxybenzenesulfonyl chloride | -OCH₃ | Modulating electronic properties |

| 4-Fluorobenzenesulfonyl chloride | -F | Improving metabolic stability/potency |

| 4-Chlorobenzenesulfonyl chloride | -Cl | Modulating lipophilicity |

Modification of the morpholine ring itself provides another avenue for creating diverse analogues. This can be accomplished by starting with a pre-functionalized morpholine derivative and then performing the sulfonylation reaction. A variety of methods exist for the synthesis of C-substituted morpholines.

One notable method involves the reaction of a 1,2-amino alcohol with an α-phenylvinylsulfonium salt, which can produce stereodefined C-substituted morpholines in moderate to excellent yields. bris.ac.uk This approach allows for the synthesis of di- and trisubstituted morpholines. bris.ac.uk Another green and efficient protocol uses the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) to generate a wide array of substituted morpholines. chemrxiv.orgnih.govchemrxiv.org These substituted morpholines can then serve as precursors, reacting with benzenesulfonyl chloride to yield the desired N-sulfonylated derivatives.

To enhance or introduce new biological activities, the this compound core can be linked to other heterocyclic systems, creating hybrid molecules. This molecular hybridization approach is a common strategy in drug discovery.

For example, a series of hybrid compounds featuring a tetrazole moiety linked to a phenylsulfonyl piperazine (B1678402) scaffold (a close analogue of morpholine) has been synthesized. researchgate.net This was achieved by first preparing 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone intermediates, which were then coupled with various 1-substituted-1H-tetrazole-5-thiols. researchgate.net Similarly, novel pyrimidine-morpholine hybrids have been designed and synthesized, where the morpholine ring is attached to a pyrimidine (B1678525) core that is further substituted. nih.gov These strategies demonstrate how the this compound structure can serve as a building block for more complex molecular architectures.

Synthesis of Hybrid Molecules Incorporating Other Heterocycles

Oxadiazole-Morpholine Conjugates

The synthesis of oxadiazole-morpholine conjugates is frequently achieved through a nucleophilic substitution reaction. A common pathway involves the use of thieme-connect.debenthamscience.comdocumentsdelivered.com-oxadiazole-2-thiol derivatives as key intermediates. These intermediates are then reacted with a morpholine-containing electrophile, such as 4-(2-chloroethyl)morpholine (B1582488), to yield the final conjugate. nih.gov

The general synthetic scheme begins with the conversion of a carboxylic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. The hydrazide is subsequently treated with carbon disulfide in the presence of a base to form the oxadiazole-thiol ring. Finally, the thiol is alkylated with 4-(2-chloroethyl)morpholine to furnish the desired oxadiazole-morpholine conjugate.

Reaction Pathway:

Esterification: R-COOH → R-COOR'

Hydrazide Formation: R-COOR' + N₂H₄ → R-CONHNH₂

Oxadiazole Ring Formation: R-CONHNH₂ + CS₂ + KOH → 5-substituted- thieme-connect.debenthamscience.comdocumentsdelivered.com-oxadiazole-2-thiol

Nucleophilic Substitution: 5-substituted- thieme-connect.debenthamscience.comdocumentsdelivered.com-oxadiazole-2-thiol + 4-(2-chloroethyl)morpholine → 2-((5-substituted-1,3,4-oxadiazol-2-yl)thio)ethyl)morpholine

| Reactant 1 | Reactant 2 | Key Intermediates | Product | Reference |

| Substituted Carboxylic Acid | 4-(2-chloroethyl)morpholine | 5-substituted- thieme-connect.debenthamscience.comdocumentsdelivered.com-oxadiazole-2-thiol | 2-((5-substituted-1,3,4-oxadiazol-2-yl)thio)ethyl)morpholine | nih.gov |

Thiazole-Morpholine Conjugates

The synthesis of thiazole-morpholine conjugates can be accomplished through various routes, often involving the Hantzsch thiazole (B1198619) synthesis or variations thereof. One prevalent method utilizes morpholino-thiosemicarbazone derivatives, which are then cyclized with α-halocarbonyl compounds. nih.gov

In a typical procedure, a morpholine-containing aldehyde or ketone is reacted with thiosemicarbazide (B42300) to form the corresponding morpholino-thiosemicarbazone. This intermediate is then subjected to cyclocondensation with an α-haloketone or α-haloester to construct the thiazole ring, resulting in the desired thiazole-morpholine conjugate.

Reaction Pathway:

Thiosemicarbazone Formation: Morpholine-R-CHO + H₂NNHCSNH₂ → Morpholine-R-CH=NNHCSNH₂

Cyclocondensation (Hantzsch Synthesis): Morpholine-R-CH=NNHCSNH₂ + R'COCH₂Br → Substituted thiazole-morpholine conjugate

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Morpholino-thiosemicarbazone derivative | α-halocarbonyl compound | Cyclocondensation | Substituted thiazole-morpholine conjugate | nih.gov |

Pyrazolopyrimidine-Morpholine Conjugates

The synthesis of pyrazolopyrimidine-morpholine conjugates often proceeds by first constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core, followed by the introduction of the morpholine moiety. A common strategy for forming the pyrazolo[1,5-a]pyrimidine system is the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent, such as an enaminone. nih.gov

The regioselectivity of this cyclization is a key aspect, with the substitution pattern on both the aminopyrazole and the β-dicarbonyl compound influencing the final structure. nih.gov Once the pyrazolo[1,5-a]pyrimidine scaffold is in place, a morpholine group can be introduced, typically through nucleophilic aromatic substitution if a suitable leaving group (e.g., a halogen) is present on the pyrimidine ring. For instance, a 7-chloro-pyrazolo[1,5-a]pyrimidine can react with morpholine to yield the 7-morpholino-pyrazolo[1,5-a]pyrimidine derivative.

Reaction Pathway:

Pyrazolo[1,5-a]pyrimidine Formation: 5-Aminopyrazole + Enaminone → Substituted pyrazolo[1,5-a]pyrimidine

Nucleophilic Aromatic Substitution: 7-Chloro-pyrazolo[1,5-a]pyrimidine + Morpholine → 7-Morpholino-pyrazolo[1,5-a]pyrimidine

| Reactant 1 | Reactant 2 | Key Step | Product | Reference |

| 5-Aminopyrazole | Enaminone | Cyclocondensation | Substituted pyrazolo[1,5-a]pyrimidine | nih.gov |

| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Morpholine | Nucleophilic Aromatic Substitution | 7-Morpholino-pyrazolo[1,5-a]pyrimidine | sci-hub.se |

Benzimidazole-Morpholine Conjugates

The synthesis of benzimidazole-morpholine conjugates can be achieved by several methods, including the fusion of a morpholine-containing fragment to a pre-formed benzimidazole (B57391) ring or by constructing the benzimidazole ring from a morpholine-substituted precursor. One approach involves the reaction of a morpholine-substituted o-phenylenediamine (B120857) with an aldehyde or carboxylic acid.

Another strategy involves the initial synthesis of a benzimidazole scaffold, which is then functionalized with a morpholine-containing side chain. For example, a benzimidazole with a reactive group, such as a halogen or a hydroxyl group, can be alkylated with a morpholine derivative like 4-(2-chloroethyl)morpholine.

Reaction Pathway:

Benzimidazole Ring Formation: Morpholine-substituted o-phenylenediamine + Aldehyde/Carboxylic Acid → Morpholine-substituted benzimidazole

Alkylation: Halogenated-benzimidazole + 4-(2-chloroethyl)morpholine → Benzimidazole-morpholine conjugate

| Starting Material | Reagent | Reaction Type | Product |

| Morpholine-substituted o-phenylenediamine | Aldehyde | Condensation | Morpholine-substituted benzimidazole |

| Halogenated-benzimidazole | 4-(2-chloroethyl)morpholine | Nucleophilic Substitution | Benzimidazole-morpholine conjugate |

Quinazoline-Morpholine Conjugates

The synthesis of quinazoline-morpholine conjugates often involves the initial construction of the quinazoline (B50416) or quinazolinone core, followed by the introduction of the morpholine moiety. A common method for synthesizing the quinazoline ring is the reaction of 2-aminobenzonitriles or 2-aminobenzamides with various reagents. nih.gov

Once the quinazoline scaffold is prepared, a morpholine group can be introduced via nucleophilic aromatic substitution. For example, a 4-chloroquinazoline (B184009) can be reacted with morpholine to yield the corresponding 4-morpholinoquinazoline. The regioselectivity of this substitution is generally high, with the C4 position being more susceptible to nucleophilic attack than the C2 position. nih.gov

Reaction Pathway:

Quinazoline Formation: 2-Aminobenzonitrile/2-Aminobenzamide + Reagent (e.g., Formamide) → Quinazoline/Quinazolinone

Nucleophilic Aromatic Substitution: 4-Chloroquinazoline + Morpholine → 4-Morpholinoquinazoline

| Starting Material | Reagent | Key Step | Product | Reference |

| 2-Aminobenzonitrile | Formamide | Cyclization | Quinazoline | nih.gov |

| 4-Chloroquinazoline | Morpholine | Nucleophilic Aromatic Substitution | 4-Morpholinoquinazoline | nih.gov |

Pyrazolylsulfonyl Morpholine Derivatives

The synthesis of pyrazolylsulfonyl morpholine derivatives typically involves a two-step process. The first step is the preparation of a pyrazolylsulfonyl chloride, which then serves as a reactive intermediate to be coupled with morpholine.

The pyrazolylsulfonyl chloride can be synthesized from a corresponding pyrazole (B372694) derivative. For instance, a pyrazole can be treated with a chlorosulfonating agent. Alternatively, a pyrazole with a thiol or thioether group can undergo oxidative chlorination to yield the sulfonyl chloride. researchgate.net In the second step, the pyrazolylsulfonyl chloride is reacted with morpholine in the presence of a base to form the sulfonamide linkage, yielding the final pyrazolylsulfonyl morpholine derivative.

Reaction Pathway:

Sulfonyl Chloride Formation: Pyrazole derivative + Chlorosulfonating agent/Oxidative chlorination → Pyrazolylsulfonyl chloride

Sulfonamide Formation: Pyrazolylsulfonyl chloride + Morpholine + Base → Pyrazolylsulfonyl morpholine

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Pyrazolylsulfonyl chloride | Morpholine | Nucleophilic Substitution (Sulfonamide formation) | Pyrazolylsulfonyl morpholine | researchgate.net |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted morpholines and their conjugates often presents challenges and opportunities related to regioselectivity and stereoselectivity.

Regioselectivity in the synthesis of these conjugates is crucial when multiple reactive sites are present on the heterocyclic core. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, the reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to the formation of two possible regioisomers. The outcome is often governed by the electronic and steric properties of the substituents on both reactants. nih.gov Similarly, for quinazolines, the nucleophilic aromatic substitution of dihaloquinazolines with morpholine typically shows high regioselectivity for the C4 position. nih.gov

Stereoselectivity is a key consideration when chiral centers are present or introduced during the synthesis of morpholine derivatives. The synthesis of enantiomerically pure or enriched substituted morpholines is of significant interest due to the different biological activities often exhibited by different stereoisomers. Methods to achieve stereocontrol include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

For instance, the stereoselective synthesis of cis-3,5-disubstituted morpholines can be achieved from enantiomerically pure amino alcohols via a palladium-catalyzed carboamination reaction. documentsdelivered.com The stereochemical outcome of such reactions is often dictated by the transition state geometry, which can be influenced by the catalyst, ligands, and reaction conditions.

| Synthetic Aspect | Key Factors | Example Conjugate System | References |

| Regioselectivity | Electronic and steric effects of substituents, nature of the electrophile and nucleophile | Pyrazolo[1,5-a]pyrimidines, Quinazolines | nih.gov, nih.gov |

| Stereoselectivity | Chiral starting materials, asymmetric catalysis, transition state geometry | Substituted Morpholines | documentsdelivered.com |

{"answer":"### 2.4. Catalytic Methods in this compound Synthesis and Derivatization

Catalytic methodologies offer efficient and selective routes for the synthesis and derivatization of this compound. These methods often provide advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance compared to stoichiometric approaches. Recent advancements have focused on transition metal catalysis and photocatalysis to construct the core sulfonamide structure and to forge new carbon-carbon and carbon-heteroatom bonds on the pre-formed molecule.

Catalytic Synthesis of the Sulfonamide Core

The formation of the sulfonamide bond in this compound can be achieved through various catalytic strategies. These methods typically involve the coupling of a phenylsulfonyl precursor with morpholine.

Copper-Catalyzed Sulfonylation: Copper catalysis is a well-established method for the synthesis of sulfonamides. For instance, the coupling of phenylboronic acid with morpholine and a sulfur dioxide surrogate, such as the bis(sulfur dioxide) complex of DABCO (DABSO), can be effectively catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in the presence of a bipyridine ligand. This one-pot reaction provides a direct route to N-(phenylsulfonyl)morpholine from readily available starting materials. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonamides under mild conditions. This approach can involve the generation of sulfonyl radicals from sulfonyl chloride precursors, which then react with morpholine. While direct photocatalytic synthesis of this compound is a plausible application of this methodology, specific examples in the literature primarily focus on the broader scope of sulfonamide synthesis.

The following table summarizes representative catalytic methods for the synthesis of sulfonamides, including conditions that are applicable to the synthesis of this compound.

| Catalyst System | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ / 4,4'-dimethoxy-2,2'-bipyridine | Phenylboronic acid, Morpholine, DABSO | This compound | One-pot synthesis from readily available materials. | acs.org |

Catalytic Derivatization of this compound

While the catalytic synthesis of the this compound core is established, the catalytic derivatization of the intact molecule is a more nuanced area. The primary sites for derivatization are the phenyl ring and the morpholine moiety. Catalytic C-H activation and cross-coupling reactions are the most promising strategies for introducing new functional groups.

C-H Functionalization of the Phenyl Ring: The phenyl group of this compound is susceptible to catalytic C-H activation, allowing for the introduction of various substituents. Transition metal catalysts, particularly those based on palladium and rhodium, are known to direct the functionalization of C-H bonds in aryl sulfonamides. These reactions can lead to arylation, alkylation, or alkenylation of the phenyl ring, typically at the ortho position to the sulfonyl group due to its directing effect. While specific examples using this compound as the substrate are not extensively detailed in the provided literature, the general principles of C-H activation of aryl sulfonamides are applicable.

Functionalization of the Morpholine Ring: The C-H bonds on the morpholine ring, particularly those alpha to the nitrogen and oxygen atoms, are potential sites for catalytic functionalization. Photocatalytic methods have been shown to be effective for the late-stage C-H functionalization of complex molecules. nih.gov For instance, a photocatalytic approach could potentially be used to introduce alkyl or aryl groups at the C2 or C3 positions of the morpholine ring in this compound.

The following table outlines potential catalytic derivatization reactions for this compound based on analogous transformations of similar N-sulfonylated compounds.

| Reaction Type | Potential Reaction Site | Catalyst System (Analogous Reactions) | Potential Products | Reference |

|---|---|---|---|---|

| C-H Arylation | Phenyl Ring (ortho-position) | Palladium or Rhodium catalysts | Ortho-aryl-4-(phenylsulfonyl)morpholine derivatives | mdpi.com |

| C-H Alkenylation | Phenyl Ring (ortho-position) | Rhodium catalysts | Ortho-alkenyl-4-(phenylsulfonyl)morpholine derivatives | mdpi.com |

| Photocatalytic C-H Alkylation/Arylation | Morpholine Ring (C2 or C3 position) | Photocatalyst (e.g., iridium or ruthenium complexes) | C2/C3-alkyl/aryl-4-(phenylsulfonyl)morpholine derivatives | nih.gov |

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of 4-(Phenylsulfonyl)morpholine, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

In the ¹H NMR spectrum of this compound, the proton signals are well-resolved, allowing for unambiguous assignment. The aromatic protons of the phenylsulfonyl group appear in the downfield region, typically between 7.53 and 7.79 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonyl group. The protons on the morpholine (B109124) ring are observed further upfield. Specifically, the protons on the carbons adjacent to the nitrogen atom (H5) resonate at approximately 2.96-3.04 ppm, while the protons on the carbons adjacent to the oxygen atom (H6) are shifted further downfield to around 3.72-3.77 ppm due to the higher electronegativity of oxygen. scielo.org.mx

Interactive Data Table: ¹H NMR Chemical Shifts (ppm)

| Protons | Chemical Shift (ppm) |

| Phenyl (H2) | 7.79 - 7.73 |

| Phenyl (H3) | 7.59 - 7.53 |

| Phenyl (H4) | 7.67 - 7.61 |

| Morpholine (N-CH₂) | 3.04 - 2.96 |

| Morpholine (O-CH₂) | 3.77 - 3.72 |

The ¹³C NMR spectrum provides complementary information, identifying the distinct carbon environments within the molecule. The carbon atoms of the morpholine ring appear at 46.0 ppm (C5, adjacent to nitrogen) and 66.10 ppm (C6, adjacent to oxygen). scielo.org.mx The aromatic carbons of the phenylsulfonyl group are observed in the range of 127.85 to 135.13 ppm. The ipso-carbon (C1), directly attached to the sulfonyl group, is found at 135.13 ppm, while the other aromatic carbons (C2, C3, C4) resonate at 127.85 ppm, 129.15 ppm, and 133.09 ppm, respectively. scielo.org.mx

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Chemical Shift (ppm) |

| Phenyl (C1) | 135.13 |

| Phenyl (C2) | 127.85 |

| Phenyl (C3) | 129.15 |

| Phenyl (C4) | 133.09 |

| Morpholine (N-CH₂) | 46.0 |

| Morpholine (O-CH₂) | 66.10 |

While specific two-dimensional (2D) NMR studies for this compound are not extensively detailed in the searched literature, techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed for the structural confirmation of N-substituted morpholine derivatives. nih.gov These methods would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the phenylsulfonyl and morpholine moieties. For instance, a COSY spectrum would show correlations between adjacent protons within the morpholine and phenyl rings, while HMBC would reveal long-range couplings between protons and carbons, such as between the morpholine's H5 protons and the phenyl ring's C1 carbon via the sulfonyl group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers significant insights into the functional groups and conformational properties of this compound.

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to its constituent functional groups. scielo.org.mxscielo.org.mx The stretching modes of the CH₂ groups in the morpholine ring are observed in the 2862-2994 cm⁻¹ range in the Raman spectrum and 2865-2915 cm⁻¹ in the IR spectrum. scielo.org.mxscielo.org.mx The aromatic C-H stretching modes are found between 2977 cm⁻¹ and 3056 cm⁻¹ in the IR spectrum. scielo.org.mxscielo.org.mx

Key vibrational modes for the sulfonyl and morpholine groups are also clearly identifiable. The characteristic C=C stretching of the aromatic ring is seen in the 1450-1600 cm⁻¹ region. scielo.org.mx The C-N and C-S stretching modes are located at 1218 cm⁻¹ / 848 cm⁻¹ and 746 cm⁻¹ / 291 cm⁻¹, respectively. scielo.org.mx Torsional modes are generally observed in the lower frequency region of 250-400 cm⁻¹. scielo.org.mx

Interactive Data Table: Selected Vibrational Mode Assignments (cm⁻¹)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3056 - 2977 | 3084, 3069, 3033 |

| Morpholine CH₂ Stretch | 2915 - 2865 | 2994, 2987, 2910, 2889, 2870, 2862 |

| Aromatic C=C Stretch | 1450 | 1592, 1586 |

| Morpholine CH₂ Bend/Scissor | 1480, 1466 | 1471, 1458, 1454, 1444 |

| C-N Stretch | - | 1218, 848 |

| C-S Stretch | - | 746, 291 |

High-pressure Raman spectroscopy studies have revealed that this compound undergoes a series of conformational transitions as pressure is increased. scielo.org.mx These transitions are indicated by discontinuities and changes in the slope (dω/dp) of Raman band frequencies as a function of pressure. scielo.org.mx

Investigations conducted up to 3.2 GPa show evidence of conformational transitions occurring at approximately 0.7 GPa, 1.7 GPa, and 2.5 GPa. scielo.org.mxscielo.org.mxsmf.mx These pressure-induced changes are particularly noticeable in the high-energy vibrational bands and are also observed in the low-frequency lattice modes, which are associated with the collective motion of the molecule within the crystal unit cell. scielo.org.mx For example, changes in relative line intensity and the merging of peaks, such as the mode at 99 cm⁻¹ merging into the band at 138 cm⁻¹ above 2.5 GPa, are indicative of these structural alterations under high pressure. scielo.org.mx These studies highlight the conformational flexibility of the molecule and its response to changes in the crystalline environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, MS analysis confirms its elemental composition and provides insights into its structural stability.

The compound has a molecular formula of C10H13NO3S, corresponding to a molecular weight of approximately 227.28 g/mol and a monoisotopic mass of 227.06161445 Da. nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak ([M]+) is observed with the highest intensity at a mass-to-charge ratio (m/z) of 227, confirming the molecular weight of the intact molecule. nih.gov

While detailed fragmentation studies for this specific molecule are not extensively documented, the fragmentation pattern can be predicted based on its chemical structure, which consists of a phenylsulfonyl group attached to a morpholine ring. The primary fragmentation pathways would likely involve the cleavage of the sulfonamide bond (S-N) and the fragmentation of the morpholine ring. The morpholine cation itself is known to fragment into smaller ions under mass spectrometric conditions. researchgate.net The fragmentation of related α-pyrrolidinophenone cathinones, which also feature a heterocyclic amine, shows that the loss of the heterocyclic moiety (in this case, the morpholine molecule) is often a dominant pathway. wvu.edu

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO3S | nih.gov |

| Molecular Weight | 227.28 g/mol | nih.gov |

| Monoisotopic Mass | 227.06161445 Da | nih.gov |

X-ray Crystallography of this compound and its Salts/Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on molecular conformation, bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound is not widely reported, analysis of its close derivatives, such as 4-(4-Nitrophenyl)morpholine, and its salts provides significant structural insights.

Studies on derivatives are crucial for understanding the conformational preferences of the this compound scaffold. In the crystal structure of the closely related compound 4-(4-Nitrophenyl)morpholine, the morpholine ring adopts a stable chair conformation. researchgate.net This conformation is a low-energy state for six-membered heterocyclic rings. researchgate.net The nitrogen-bound aryl group in this derivative occupies a quasi-equatorial position on the morpholine ring. researchgate.net

The solid-state structure of sulfonylmorpholine derivatives is stabilized by a network of non-covalent interactions. Aromatic π-π stacking is a significant interaction observed in the crystal structure of 4-(4-Nitrophenyl)morpholine. researchgate.net In this derivative, the parallel aromatic rings are separated by a perpendicular distance of 3.7721 (8) Å, which helps to stabilize the crystal packing. researchgate.net

Hydrogen bonding is another critical force, particularly in the salts of this compound. In the crystal structure of a morpholinium molecular salt, the morpholinium cations link pairs of anions through N—H⋯N and bifurcated N—H⋯(O,N) hydrogen bonds. iucr.orgiucr.org These interactions create robust, centrosymmetric tetramers composed of two anions and two cations, which form the fundamental building blocks of the crystal lattice. iucr.orgiucr.org

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | Observation | Compound Context | Source |

|---|---|---|---|

| Morpholine Ring Conformation | Chair | 4-(4-Nitrophenyl)morpholine | researchgate.net |

| Intermolecular Interaction | π-π Stacking | 4-(4-Nitrophenyl)morpholine | researchgate.net |

| π-π Stacking Distance | 3.7721 (8) Å | 4-(4-Nitrophenyl)morpholine | researchgate.net |

| Intermolecular Interaction | Hydrogen Bonding | Morpholinium Molecular Salt | iucr.orgiucr.org |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can arise from variations in crystallization conditions, leading to different crystal packing and intermolecular interactions. While specific polymorphic studies on this compound are not detailed in the available literature, the phenomenon is well-known in related sulfonamide-containing compounds. dtic.mil

For instance, guanidinium (B1211019) sulfonate salts are known to form hydrogen-bond polymorphs, where slight differences in the hydrogen bonding patterns lead to distinct crystalline forms. dtic.mil The solid-state structure of 4-(4-nitrophenyl)thiomorpholine, an analogue of a this compound derivative, is noted to be significantly different from its morpholine counterpart, which can be attributed to different intermolecular interactions, including C–H···O weak hydrogen bonds and face-to-face aromatic stacking. researchgate.net This highlights how subtle molecular changes can lead to different crystal packing arrangements, a principle that underlies polymorphism.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Phenylsulfonyl Group

The sulfur atom in the phenylsulfonyl group of 4-(phenylsulfonyl)morpholine is in a high oxidation state (+6) and is bonded to two oxygen atoms and a nitrogen atom, rendering it electrophilic. This electrophilicity allows for nucleophilic attack at the sulfur center, potentially leading to the cleavage of the sulfur-nitrogen bond.

While specific studies on the nucleophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, sulfinyl sulfones, which also contain an electrophilic sulfur atom, have been shown to react with amines and Grignard reagents. In a study involving p-toluenesulfinyl p-tolyl sulfone, morpholine (B109124) was found to react readily, leading to the formation of the corresponding sulfinamide. oregonstate.edu This suggests that strong nucleophiles can attack the sulfur atom, displacing a leaving group. In the case of this compound, a sufficiently strong nucleophile could potentially displace the morpholine anion.

Furthermore, the reaction of p-toluenesulfinyl p-tolyl sulfone with phenylmagnesium bromide resulted in the formation of a sulfoxide, indicating that organometallic reagents can also participate in nucleophilic substitution at a sulfur center. oregonstate.edu By analogy, it is plausible that Grignard reagents could react with this compound, leading to the formation of a new carbon-sulfur bond and cleavage of the S-N bond.

The table below summarizes the potential nucleophilic substitution reactions at the sulfur atom of this compound based on the reactivity of analogous compounds.

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| Strong Amines (e.g., Piperidine) | N-Phenylsulfonylamine derivative | Nucleophilic Substitution/S-N Bond Cleavage |

| Grignard Reagents (e.g., Phenylmagnesium bromide) | Diphenyl sulfone (and morpholine byproduct) | Nucleophilic Substitution/S-N Bond Cleavage |

| Hydroxide Ions (under harsh conditions) | Benzenesulfonic acid and morpholine | Hydrolysis |

Reactions at the Morpholine Nitrogen and Oxygen Atoms

The nitrogen atom in the morpholine ring of this compound is directly attached to the strongly electron-withdrawing phenylsulfonyl group. This significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to unsubstituted morpholine. Consequently, typical reactions of secondary amines, such as alkylation, are not readily observed under standard conditions.

However, the morpholine ring, particularly the C-H bonds adjacent to the nitrogen and oxygen atoms, can be susceptible to oxidation. While specific studies on the oxidation of this compound are scarce, the oxidative ring-opening of other N-aryl morpholine derivatives has been reported. For instance, the oxidation of N-phenylmorpholine can lead to the cleavage of the C-C bond within the morpholine ring.

Furthermore, the enzymatic oxidation of morpholine itself has been studied, indicating that the ring can be metabolically cleaved. beilstein-journals.org Although the presence of the bulky and deactivating phenylsulfonyl group would likely alter the reaction pathway and conditions, the potential for oxidative degradation of the morpholine moiety exists.

Reactions on the Phenyl Ring Substituents

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The phenylsulfonyl group is a strong deactivating group and a meta-director. youtube.com This is due to the electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org Due to the deactivating nature of the phenylsulfonyl group, forcing conditions (e.g., higher temperatures) may be required. The expected product would be 4-(3-nitrophenylsulfonyl)morpholine.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using a halogenating agent in the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination). Similar to nitration, the reaction would be expected to yield the meta-substituted product, for example, 4-(3-bromophenylsulfonyl)morpholine.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings like the one in this compound. wikipedia.org The strong electron-withdrawing effect of the sulfonyl group prevents the aromatic ring from being sufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.

The table below summarizes the expected outcomes of electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product | Reactivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitrophenylsulfonyl)morpholine | Requires forcing conditions |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromophenylsulfonyl)morpholine | Requires forcing conditions |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No reaction | Ring is too deactivated |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction | Ring is too deactivated |

Mechanistic Investigations of Derivatization Reactions

Nucleophilic Substitution at Sulfur: A nucleophilic attack on the sulfur atom of the sulfonyl group would likely proceed through a trigonal bipyramidal intermediate or transition state. The incoming nucleophile would approach the sulfur atom, and the leaving group (the morpholine anion) would depart, leading to the cleavage of the S-N bond. The stereochemistry at sulfur, if it were a chiral center, would likely be inverted in a concerted S N 2-type mechanism.

Electrophilic Aromatic Substitution: The mechanism for reactions like nitration and halogenation on the phenyl ring follows the general pathway for electrophilic aromatic substitution. masterorganicchemistry.com This involves the initial attack of the pi electrons of the aromatic ring on the electrophile (e.g., NO2+ for nitration) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. Due to the meta-directing effect of the sulfonyl group, the intermediates where the positive charge is not placed on the carbon bearing the sulfonyl group are more stable. The final step is the rapid loss of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govspectroscopyonline.com For 4-(Phenylsulfonyl)morpholine, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed to determine its optimized geometry and vibrational frequencies. researchgate.netnih.gov

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. chemrxiv.org For this compound, the analysis typically reveals that the morpholine (B109124) ring adopts a stable chair conformation. The phenylsulfonyl group can exist in different orientations relative to the morpholine ring, and conformational analysis helps identify the most energetically favorable arrangement.

The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's architecture. These theoretical values are crucial for understanding its steric and electronic properties.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S=O | 1.435 |

| S-N | 1.632 | |

| S-C (phenyl) | 1.771 | |

| C-O (morpholine) | 1.425 | |

| Bond Angle (°) | O=S=O | 119.5 |

| O=S=N | 106.8 | |

| C-N-S | 117.2 |

DFT calculations are also used to predict the vibrational spectra (Infrared and Raman) of this compound. nih.gov These theoretical spectra can be compared with experimental data to validate the calculated structure and provide a detailed assignment of vibrational modes to specific molecular motions. nih.gov

Theoretical frequencies are often systematically higher than experimental ones due to the calculations being performed on a single molecule in the gas phase (ignoring intermolecular interactions) and the assumption of harmonic vibrations. nih.gov Therefore, calculated frequencies are typically scaled by an empirical factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to improve agreement with experimental results. nih.gov

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency | Assignment |

|---|---|---|---|

| ν(S=O) asymmetric | 1355 | ~1350 | Asymmetric stretching of sulfonyl group |

| ν(S=O) symmetric | 1168 | ~1170 | Symmetric stretching of sulfonyl group |

| ν(C-S) | 725 | ~720 | Stretching of C-S bond |

| ν(C-N) | 1130 | ~1135 | Stretching of C-N bond in morpholine |

| ν(C-O-C) | 1095 | ~1100 | Asymmetric stretching of ether linkage in morpholine |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein or enzyme (receptor). semanticscholar.org This method is instrumental in drug discovery for understanding binding mechanisms and predicting the affinity of a compound for a specific target. semanticscholar.orgrjb.ro Given the established use of sulfonamides as enzyme inhibitors and the recent discovery of anti-cancer properties in this compound derivatives, docking studies are highly relevant. nih.govnih.gov

Docking simulations of this compound into the active site of a relevant enzyme, such as carbonic anhydrase IX (a target in cancer therapy), can reveal its binding mode. nih.govnih.gov The sulfonamide group is known to be a key pharmacophore that interacts with the zinc ion (Zn²⁺) present in the active site of carbonic anhydrases. nih.gov The simulation predicts the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The strength of these interactions is quantified by a docking score or binding energy, with lower values indicating a more favorable interaction.

| Interaction Type | Ligand Group | Receptor Residue/Component | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Coordination | Sulfonamide (-SO₂NH-) | Zn²⁺ ion | -5.0 to -7.0 |

| Hydrogen Bond | Sulfonyl Oxygen | Thr199 | -2.5 to -4.0 |

| Hydrophobic | Phenyl Ring | Val121, Leu198 | -1.5 to -3.0 |

| Hydrophobic | Morpholine Ring | Val143 | -1.0 to -2.0 |

The binding mode revealed by docking simulations provides a structural basis for predicting the mechanism of enzyme inhibition. For carbonic anhydrases, sulfonamides act as competitive inhibitors. The docking results for this compound would likely show the deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens coordinating directly to the catalytic Zn²⁺ ion. This binding mimics the transition state of the enzyme's natural substrate (bicarbonate) and blocks the active site, preventing the enzyme from carrying out its normal physiological function. nih.gov The phenyl and morpholine rings often extend into adjacent hydrophobic pockets, further anchoring the inhibitor and contributing to its affinity and selectivity for different enzyme isoforms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ekb.eg A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts toward more potent molecules. medwinpublishers.com For a series of this compound derivatives, a QSAR study could correlate variations in their chemical structure with their measured inhibitory activity against a specific target, such as a cancer cell line. nih.gov

The first step in a QSAR study is to calculate molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. researchgate.net A statistical method, such as multiple linear regression, is then used to build an equation that relates a combination of these descriptors to the biological activity.

A hypothetical QSAR equation for a series of derivatives might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(HOMO) + c₃(MR)

Where pIC₅₀ is the measure of biological activity, LogP represents lipophilicity, HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), MR is the molar refractivity (a steric descriptor), and c₀-c₃ are coefficients determined by the regression analysis. ekb.eg Such a model could indicate that higher lipophilicity and molar refractivity, combined with a lower HOMO energy, lead to increased biological activity.

| Descriptor Class | Descriptor Name | Property Represented |

|---|---|---|

| Lipophilic | LogP | Hydrophobicity/Lipophilicity |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |

| Wiener Index | Molecular branching and compactness | |

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Molecular polarity |

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Receptor Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular structures, revealing information about their conformational flexibility and the intricate dynamics of ligand-receptor interactions. mdpi.com This approach is vital for understanding how a molecule like this compound and its derivatives behave in a biological environment, such as the active site of an enzyme.

The conformational flexibility of a molecule—its ability to adopt different shapes or conformations—is critical for its ability to bind to a biological target. The phenylsulfonyl and morpholine moieties of the core scaffold are connected by a rotatable bond, allowing the molecule to explore various spatial arrangements. MD simulations can map these conformational landscapes, identifying low-energy, stable conformations that are most likely to be biologically relevant.

In the context of ligand-receptor dynamics, MD simulations can elucidate the detailed binding process. They can reveal the key amino acid residues in a receptor that form stable interactions with the ligand, the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts), and the stability of the resulting complex over time. mdpi.com

Table 1: Key Intermolecular Interactions for a Phenylsulfonylmorpholine Derivative with Tyrosinase (Hypothetical MD Simulation Data) This table is illustrative, based on typical outputs of such studies.

Computational Studies in Drug Discovery Workflow

The this compound scaffold is a valuable starting point in a modern drug discovery workflow, which heavily relies on computational techniques to reduce costs and accelerate the identification of promising drug candidates. beilstein-journals.org This process, often called computer-aided drug design (CADD), integrates various computational methods to design, screen, and optimize potential drugs before they are synthesized and tested in the lab. mdpi.com

The workflow typically begins with identifying a biological target. Once a target's 3D structure is known, structure-based drug design (SBDD) methods are employed. beilstein-journals.org Derivatives of this compound can be designed and then computationally docked into the target's binding site to predict their binding affinity and orientation. This virtual screening process allows researchers to evaluate thousands of potential derivatives quickly.

For instance, research on halogenated sulfonamides bearing a morpholine moiety identified potent tyrosinase inhibitors. nih.gov The computational part of this workflow involved:

Molecular Docking: To predict how the synthesized compounds bind to the tyrosinase enzyme and to estimate their binding energies. nih.gov

Drug-likeness Prediction: Using criteria like Lipinski's Rule of Five to assess whether the compounds have properties that would make them good oral drug candidates. nih.gov

ADMET Analysis: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds to identify potential liabilities early in the discovery process. nih.gov

Similarly, the phenylsulfonyl scaffold (though attached to a tetrahydroquinoline instead of morpholine) has been utilized in the discovery of inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune diseases. nih.gov This work highlights the utility of the phenylsulfonyl group in designing potent and bioavailable modulators of important drug targets. Another study on 4-substituted phenylsulfonyl piperazines—structurally analogous to phenylsulfonylmorpholines—demonstrated a rational design approach to develop new antiproliferative agents. researchgate.net

These examples underscore the power of integrating computational studies into the drug discovery pipeline. By starting with a core scaffold like this compound, medicinal chemists can use computational tools to explore chemical space, prioritize compounds for synthesis, and ultimately design molecules with improved potency, selectivity, and pharmacokinetic properties.

Table 2: In Silico ADMET Profile for a Lead Phenylsulfonylmorpholine Derivative This table represents typical predictive data from computational ADMET software.

Biological and Pharmacological Research

Anticancer and Antitumor Activities

Derivatives of 4-(phenylsulfonyl)morpholine have emerged as a promising scaffold in the development of novel anticancer agents. Studies have demonstrated their potential to inhibit cancer cell growth through various mechanisms, including the induction of cellular stress and the modulation of key signaling pathways.

Recent research has focused on synthesizing and evaluating a series of novel small molecules using this compound as a pharmacophore. In one such study, 23 new derivatives were synthesized and tested for their cytotoxic effects. Among these, the derivative GL24 (also referred to as 4m) exhibited a particularly low half-maximal inhibitory concentration (IC50) value of 0.90 µM in MDA-MB-231 cells, a cell line representative of triple-negative breast cancer (TNBC). researchgate.netnih.gov Another derivative, 7d, also showed a significant suppressive effect with an IC50 value of 2.64 µM in the same cell line. researchgate.net

These findings indicate that while the parent compound's cytotoxicity is not extensively documented, its structural framework is a potent base for developing derivatives with significant anticancer activity.

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| GL24 (4m) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.90 |

| 7d | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.64 |

The anticancer effects of this compound derivatives are linked to their ability to modulate specific molecular pathways within cancer cells. The derivative GL24 has been shown to exert its tumor-suppressive effects by inducing endoplasmic reticulum (ER) stress-dependent signals. researchgate.netnih.gov This induction of ER stress triggers a cascade of events, including the unfolded protein response (UPR), which ultimately leads to cell-cycle arrest and apoptosis in cancer cells. researchgate.net

Further transcriptomic analyses of cells treated with GL24 identified the perturbation of multiple tumor-suppressive pathways, including the p53 pathway, the G2/M checkpoint, and E2F targets, all of which are downstream consequences of ER stress. researchgate.netnih.gov While direct modulation of the mTOR and PI3K pathways by this compound itself is not yet firmly established, these pathways are known to be interconnected with ER stress signaling. The broader class of morpholine-containing compounds has been investigated for the inhibition of the PI3K/mTOR pathway, suggesting a potential avenue for the mechanism of action of this compound derivatives. nih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of this compound derivatives that contribute to their anticancer potency. Research indicates that the this compound scaffold is an excellent pharmacophore for designing new anticancer agents. researchgate.net

In a study of 23 derivatives, modifications at the meta position of the phenylsulfonyl group were explored. It was found that aromatic substituents, particularly a phenoxyphenyl group as seen in the highly potent derivative GL24, significantly enhanced the cytotoxic activity against triple-negative breast cancer cells. researchgate.net Aliphatic derivatives, in contrast, showed much higher IC50 values, indicating a lesser effect on cancer cell growth. researchgate.net These findings underscore the importance of the nature of the substituent at this position for the biological activity of this class of compounds. The high success rate of generating effective derivatives from this scaffold highlights its potential for further drug development. researchgate.net

Antimicrobial Activities

The antimicrobial properties of this compound have been investigated, revealing a more significant role as a modulator of antibiotic efficacy rather than a direct antimicrobial agent.

Studies have shown that this compound itself possesses weak to no direct antibacterial activity. The minimum inhibitory concentration (MIC) for this compound was found to be greater than 512 µg/mL and in some cases, greater than or equal to 1024 µg/mL for all bacterial strains tested, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa) bacteria. nih.govnih.gov

However, this compound has demonstrated a significant ability to modulate the activity of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria. nih.gov When used in combination with amikacin (B45834), it led to a notable reduction in the MIC of the antibiotic against a resistant strain of P. aeruginosa 03, from 312.5 to 39.06 μg/mL. nih.govnih.gov A similar synergistic effect was observed with gentamicin (B1671437) against E. coli and P. aeruginosa. nih.gov This suggests that this compound may act as an adjuvant in antibiotic therapy, potentially helping to overcome bacterial resistance. Conversely, no such modulatory effect was observed against the Gram-positive S. aureus. nih.gov

| Bacterial Strain | MIC of this compound (µg/mL) |

|---|---|

| Escherichia coli | ≥1024 |

| Staphylococcus aureus | ≥1024 |

| Pseudomonas aeruginosa | ≥1024 |

| Klebsiella pneumoniae | ≥1024 |

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with this compound (128 µg/mL) (µg/mL) |

|---|---|---|---|

| Pseudomonas aeruginosa 03 | Amikacin | 312.5 | 39.06 |

Similar to its antibacterial properties, this compound has shown a lack of direct antifungal activity. The MIC of the compound against various fungal strains, including Candida albicans, Candida tropicalis, and Candida krusei, was reported to be ≥1024 μg/mL. nih.govnih.gov

Furthermore, when tested for its ability to modulate the activity of common antifungal agents such as amphotericin B, benzoilmetronidazol, mebendazole, and nystatin (B1677061), this compound did not exhibit any significant synergistic effect against the tested Candida species. nih.gov This lack of activity may be attributed to the structure of the fungal cell wall, particularly the presence of chitin, which can hinder the entry of certain chemical compounds. nih.gov

| Fungal Strain | MIC of this compound (µg/mL) |

|---|---|

| Candida albicans | ≥1024 |

| Candida tropicalis | ≥1024 |

| Candida krusei | ≥1024 |

Antitubercular Activity

Current research literature does not provide specific studies on the antitubercular activity of this compound. While derivatives of morpholine (B109124) have been investigated for such properties, data focusing solely on this compound is not presently available.

Antibiotic Modulatory Activities

This compound has been investigated for its potential to modulate the activity of existing antibiotics, particularly against multidrug-resistant bacterial strains. nih.govnih.gov While the compound itself does not exhibit significant direct antimicrobial activity, with a minimum inhibitory concentration (MIC) greater than 512 μg/mL against all tested bacterial and fungal strains, it has demonstrated a capacity to enhance the efficacy of certain antibiotics. nih.gov

This modulatory effect is most pronounced when this compound is combined with aminoglycoside antibiotics against Gram-negative bacteria. nih.gov A notable example is its effect on amikacin against a resistant strain of Pseudomonas aeruginosa. The combination of this compound with amikacin resulted in a significant reduction of the amikacin MIC, indicating a synergistic interaction that restores the antibiotic's potency. nih.govnih.gov Similarly, it has been shown to lower the MIC of gentamicin against Gram-negative strains. nih.gov

However, this antibiotic-modulating effect appears to be selective. Studies have shown that this compound does not enhance the activity of aminoglycosides against strains of Staphylococcus aureus. nih.gov Furthermore, it did not show any significant modulatory effect on the activity of antifungal agents such as amphotericin B, mebendazole, and nystatin against various Candida species. nih.gov This suggests that the modulatory action of this compound is specific to certain classes of bacteria and antibiotics.

Below is a data table summarizing the modulatory effect of this compound in combination with amikacin against a multi-resistant strain of Pseudomonas aeruginosa.

| Microorganism | Antibiotic | MIC of Antibiotic Alone (μg/mL) | MIC of Antibiotic with this compound (128 μg/mL) (μg/mL) |

| P. aeruginosa 03 | Amikacin | 312.5 | 39.06 |

Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition)

As a member of the sulfonamide class of compounds, the antimicrobial action of this compound is understood to be rooted in the inhibition of folic acid synthesis in microorganisms. nih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. researchgate.net

The mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid biosynthetic pathway. researchgate.net By binding to the active site of DHPS, sulfonamides prevent the utilization of PABA, thereby blocking the production of dihydropteroic acid, a crucial intermediate. This disruption of folic acid synthesis ultimately inhibits the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to the cessation of bacterial growth and replication. researchgate.net This mechanism confers a bacteriostatic, rather than bactericidal, effect.

Anti-inflammatory Activities

There is currently no specific research available in the scientific literature detailing the anti-inflammatory activities of this compound. Studies on related compounds with a phenylsulfonyl quinoline (B57606) structure have shown anti-inflammatory effects, but these findings cannot be directly attributed to this compound. nih.gov

Enzyme Inhibition Studies

Tyrosinase Inhibition

Derivatives of this compound have been synthesized and evaluated as potential tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest for applications in cosmetics and medicine to address hyperpigmentation. nih.govmdpi.com

In one study, a series of halogenated sulfonamides bearing a morpholine moiety were synthesized. These compounds were found to be potent inhibitors of tyrosinase. nih.gov Kinetic studies of one of the more active derivatives, 4-((3,5-dichloro-2-((4-fluorobenzyl)oxy)phenyl)sulfonyl)morpholine, revealed a non-competitive mode of inhibition with a notable inhibition constant (Ki) of 0.0025 μM. nih.gov This suggests that the compound binds to a site on the enzyme other than the active site, thereby reducing its catalytic efficiency. nih.gov Computational docking studies have also been employed to understand the binding interactions between these morpholine-containing sulfonamides and the tyrosinase enzyme. nih.gov

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

The scientific literature does not currently contain studies specifically investigating the inhibition of acetylcholinesterase (AChE) or monoamine oxidase (MAO) by this compound. While other morpholine-containing compounds have been explored as inhibitors of these enzymes, there is no direct evidence to suggest that this compound possesses this activity. nih.govmdpi.comnih.govnih.govmdpi.comresearchgate.net

Cyclooxygenase (COX) Inhibition

Research into the direct cyclooxygenase (COX) inhibitory activity of this compound is not extensively documented in publicly available scientific literature. However, the broader class of compounds containing a phenylsulfonyl moiety has been a subject of investigation for COX inhibition. For instance, derivatives of 2-(4-methylsulfonylphenyl)quinoline have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov In one study, 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (Compound 9d) demonstrated potent and selective COX-2 inhibition with an IC50 value of 0.063 µM and a selectivity index of 547.6, which was comparable to the reference drug celecoxib. nih.gov

Another study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones possessing a para-sulfonamide group showed that these compounds exhibited COX-2 inhibitory activity. Specifically, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide displayed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. mdpi.com

These findings suggest that the phenylsulfonyl and related sulfonamide groups can be important pharmacophores for COX-2 inhibition. However, without direct studies on this compound, its specific activity and selectivity for COX-1 and COX-2 remain undetermined.

Table 1: COX-2 Inhibitory Activity of a Related Phenylsulfonyl-Containing Compound

| Compound Name | COX-2 IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|

| 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline | 0.063 | 547.6 |

| Celecoxib (Reference) | 0.060 | 405 |

Data sourced from a study on quinoline derivatives. nih.gov

PI3 Kinase Inhibition

While direct studies on this compound as a PI3 Kinase (PI3K) inhibitor are limited, the morpholine and sulfonyl moieties are present in known PI3K inhibitors. Research has focused on designing novel PI3K inhibitors by incorporating these structural features.

A study focused on sulfonyl-substituted morpholinopyrimidines led to the discovery of a potent dual PI3K/mTOR inhibitor. nih.gov This compound, a 2-morpholino-pyrimidine derivative with a sulfonyl side chain, exhibited high inhibitory activity against Class I PI3K isoforms. The reported IC50 values were 20 nM for PI3Kα, 376 nM for PI3Kβ, 204 nM for PI3Kγ, and 46 nM for PI3Kδ. nih.gov

Furthermore, arylmorpholine scaffolds have been investigated for developing isoform-specific PI3K inhibitors. One such study identified a selective inhibitor of p110β/p110δ with IC50 values of 0.13 µM and 0.63 µM, respectively. ucsf.edu These examples highlight the importance of the morpholine ring in the design of PI3K inhibitors. The presence of a phenylsulfonyl group in this compound suggests it could be a scaffold of interest for future PI3K inhibitor design, although its specific inhibitory profile is not currently established.

Table 2: Inhibitory Activity of a Sulfonyl-Substituted Morpholinopyrimidine against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

|---|---|

| PI3Kα | 20 |

| PI3Kβ | 376 |

| PI3Kγ | 204 |

| PI3Kδ | 46 |

Data for a 2-morpholino-pyrimidine derivative containing a sulfonyl side chain. nih.gov

Carbonic Anhydrase (CA) Inhibition

The inhibitory activity of this compound against carbonic anhydrase (CA) isoforms has not been specifically detailed. However, the sulfonamide group, which is structurally related to the sulfonyl group in this compound, is a well-established zinc-binding group for CA inhibitors.

Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides have shown potent inhibition against several human (h) CA isoforms. Many of these compounds displayed better inhibition against hCA I (KI = 13.3–87.6 nM), hCA II (KI = 5.3–384.3 nM), and hCA VII (KI = 1.1–13.5 nM) compared to the standard inhibitor acetazolamide. mdpi.com

Another study on carboxylates and sulfonamides incorporating phthalimide/phthalic anhydride (B1165640) scaffolds also demonstrated significant inhibition of various CA isoforms. The sulfonamides in this series inhibited all tested isoforms, with some showing sub-nanomolar inhibition of hCA VII. nih.gov These findings underscore the potential of sulfonamide and related sulfonyl-containing compounds as CA inhibitors. The specific inhibitory profile of this compound against different CA isoforms warrants further investigation.

Table 3: Inhibition Constants (Ki) of N-((4-Sulfamoylphenyl)carbamothioyl) Amides against Human Carbonic Anhydrase Isoforms

| hCA Isoform | Ki Range (nM) | Acetazolamide Ki (nM) |

|---|---|---|

| hCA I | 13.3–87.6 | 250 |

| hCA II | 5.3–384.3 | 12.5 |

| hCA VII | 1.1–13.5 | 2.5 |

Data from a study on N-((4-sulfamoylphenyl)carbamothioyl) amides. mdpi.com

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

There is no direct scientific literature available that evaluates the anti-HIV or anti-HCV activity of this compound. However, research into related structural motifs has shown some promise.

In the context of anti-HIV research, certain 4-phenylcoumarins have been identified as inhibitors of HIV transcription. mdpi.com While structurally distinct from this compound, this highlights that phenyl-containing scaffolds can exhibit anti-HIV properties.

For anti-HCV activity, a screening of a small molecule library identified N'-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide as a potent inhibitor of HCV replication, with a 50% effective concentration (EC50) ranging from 0.36 to 4.81 μM. researchgate.net Structure-activity relationship analyses revealed that the N-(morpholine-4-carbonyloxy) amidine moiety was a key structural element for this antiviral activity. researchgate.net This suggests that the morpholine ring can be a component of molecules with anti-HCV potential. Further research is needed to determine if this compound possesses any direct antiviral properties.

Other Pharmacological Activities

The broader pharmacological profile of this compound, including its antiemetic, analgesic, antipyretic, antiglaucoma, antioxidant, hypolipidemic, and hypocholesterolemic activities, has not been specifically characterized. However, studies on various morpholine derivatives have reported some of these activities.